![molecular formula C8H18ClNO4 B13460415 [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is an organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a cyclobutyl ring substituted with amino and hydroxymethyl groups. This compound is often used in biochemical and molecular biology research due to its buffering properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce an intermediate compound. This intermediate is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified using various techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is widely used in scientific research due to its buffering capacity. It is commonly used in:
Chemistry: As a buffer in various chemical reactions to maintain pH stability.
Biology: In cell culture media to stabilize pH and support cell growth.
Medicine: In formulations of pharmaceuticals to ensure the stability of active ingredients.
Industry: In the production of various biochemical products and as a stabilizing agent in industrial processes.
Mechanism of Action
The buffering action of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride: Similar to Tris but with a hydrochloride group, enhancing its solubility in water.
Uniqueness
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is unique due to its cyclobutyl ring structure, which provides additional stability and distinct chemical properties compared to other similar compounds. This structural uniqueness makes it particularly useful in applications requiring high stability and specific buffering capacities .
Properties
Molecular Formula |
C8H18ClNO4 |
|---|---|
Molecular Weight |
227.68 g/mol |
IUPAC Name |
[2-amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c9-6-7(2-10,3-11)1-8(6,4-12)5-13;/h6,10-13H,1-5,9H2;1H |
InChI Key |
XYGDANQOHLVQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(CO)CO)N)(CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


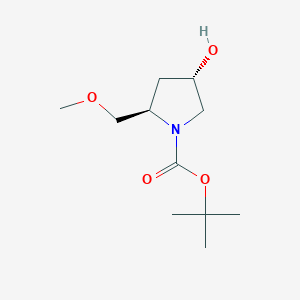
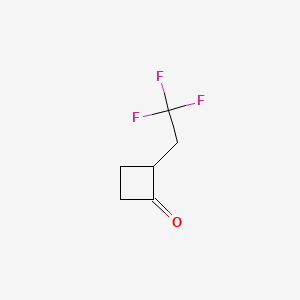
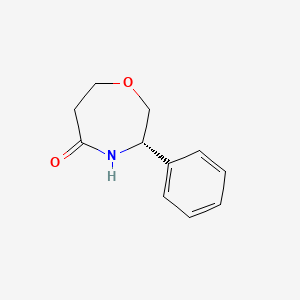


![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
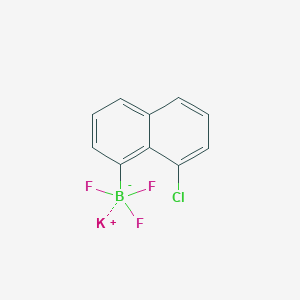
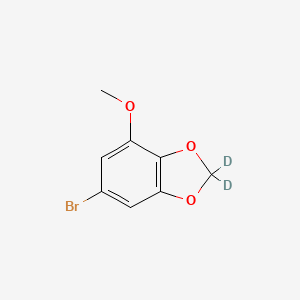

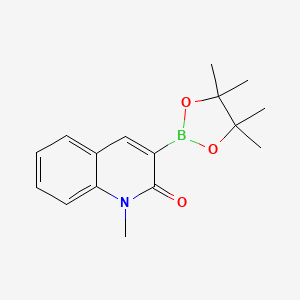

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
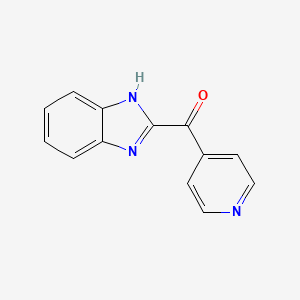
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
